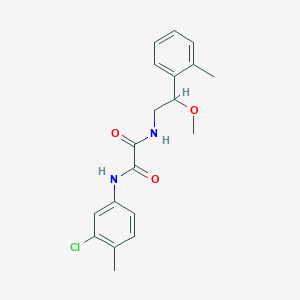

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3/c1-12-6-4-5-7-15(12)17(25-3)11-21-18(23)19(24)22-14-9-8-13(2)16(20)10-14/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHJZWXCAPNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2C)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the reaction of 3-chloro-4-methylaniline with 2-methoxy-2-(o-tolyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Formation of the intermediate by reacting 3-chloro-4-methylaniline with oxalyl chloride.

Step 2: Reaction of the intermediate with 2-methoxy-2-(o-tolyl)ethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-(3-chloro-4-methylphenyl)-N2-(2-methoxyethyl)oxalamide

- N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(p-tolyl)ethyl)oxalamide

Uniqueness

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Common Name : this compound

- CAS Number : 1797354-98-3

- Molecular Formula : C19H21ClN2O3

- Molecular Weight : 360.8 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O3 |

| Molecular Weight | 360.8 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : Similar oxalamides have been shown to inhibit key enzymes involved in metabolic pathways, including those related to cancer cell proliferation.

- Anticancer Activity : Some studies suggest that oxalamide derivatives can induce apoptosis in tumor cells by disrupting cellular functions and signaling pathways.

- Antimicrobial Properties : The presence of halogenated aromatic systems in the structure may enhance the compound's ability to interact with microbial membranes, leading to antimicrobial effects.

Anticancer Activity

A study investigating the anticancer properties of oxalamide derivatives found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism involved the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Research on oxalamides has also highlighted their potential as antimicrobial agents. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations.

Case Studies

-

Study on Anticancer Efficacy : A recent study evaluated the effects of oxalamide derivatives on human colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting high potency compared to standard chemotherapeutics.

Compound IC50 (µM) Control (DMSO) >100 Oxalamide Derivative 5 -

Antimicrobial Screening : Another study screened various oxalamides for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results showed promising activity with MIC values ranging from 10 to 50 µg/mL.

Bacteria MIC (µg/mL) E. coli 25 S. aureus 30

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this oxalamide derivative, and how are key intermediates characterized?

- Methodology : Synthesis typically involves coupling 3-chloro-4-methylaniline with 2-methoxy-2-(o-tolyl)ethylamine via oxalyl chloride or activated oxalate esters. Key steps include:

- Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous DMF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Characterization :

- NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 7.2–7.5 ppm for o-tolyl protons) .

- HPLC : Validate purity (>95%) using C18 columns with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Recommended Techniques :

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), chloroaryl (δ ~7.3 ppm), and oxalamide carbonyls (δ ~165–170 ppm) .

- IR Spectroscopy : Identify C=O stretches (~1670 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 387.1 (calculated for C₁₉H₂₀ClN₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Approach :

- Dose-response validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) to rule out pH-dependent degradation .

- Metabolite screening : Use LC-MS to identify hydrolyzed byproducts (e.g., free aniline derivatives) that may interfere with activity .

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM) may stem from assay buffer composition (e.g., DMSO concentration ≤0.1%) .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Focus on H-bonding between oxalamide carbonyls and kinase hinge residues (e.g., Met793) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to evaluate binding entropy .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (KD values) .

Research Recommendations

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) to identify labile groups (e.g., oxalamide hydrolysis) .

- SAR Exploration : Modify the o-tolyl group to p-fluorophenyl or cyclopropyl analogs to assess steric/electronic effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.